molecular formula C13H7F2NO B6376006 2-Cyano-5-(2,5-difluorophenyl)phenol, 95% CAS No. 1261919-08-7

2-Cyano-5-(2,5-difluorophenyl)phenol, 95%

Cat. No. B6376006
CAS RN: 1261919-08-7
M. Wt: 231.20 g/mol
InChI Key: SBFCVBHZBQWIBC-UHFFFAOYSA-N
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Description

2-Cyano-5-(2,5-difluorophenyl)phenol, 95% (2-C5-2,5-DFPP) is a synthetic compound with a wide variety of applications in the scientific research field. This compound has been used in the synthesis of a variety of organic compounds, as well as in the development of new drugs and therapeutic agents. The unique properties of 2-C5-2,5-DFPP make it an attractive choice for a wide range of applications.

Scientific Research Applications

2-C5-2,5-DFPP is widely used in the scientific research field for a variety of applications. It is used as a reagent in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and food additives. It is also used in the development of new drugs and therapeutic agents. Additionally, 2-C5-2,5-DFPP has been used in the synthesis of a variety of polymers, including polyamides and polyesters.

Mechanism of Action

2-C5-2,5-DFPP is believed to act as an electron-withdrawing group (EWG) in organic reactions. This property allows it to be used as a catalyst in organic reactions, as well as a reagent in the synthesis of a variety of organic compounds. The EWG property of 2-C5-2,5-DFPP is also believed to be responsible for its ability to increase the solubility of organic compounds in aqueous solutions.
Biochemical and Physiological Effects
2-C5-2,5-DFPP has been studied for its potential biochemical and physiological effects. It has been found to have antioxidant properties, which may be beneficial in the treatment of certain diseases. Additionally, 2-C5-2,5-DFPP has been shown to have anti-inflammatory, anti-bacterial, and anti-fungal properties.

Advantages and Limitations for Lab Experiments

2-C5-2,5-DFPP is a useful reagent in the laboratory setting due to its wide range of applications. The EWG property of 2-C5-2,5-DFPP allows it to be used as a catalyst in organic reactions, as well as a reagent in the synthesis of a variety of organic compounds. Additionally, its ability to increase the solubility of organic compounds in aqueous solutions makes it an attractive choice for a variety of laboratory experiments. However, the use of 2-C5-2,5-DFPP in laboratory settings is limited due to its toxicity and potential for environmental contamination.

Future Directions

The potential applications of 2-C5-2,5-DFPP continue to be explored in the scientific research field. Possible future directions for research include the development of new drugs and therapeutic agents, the synthesis of new polymers, and the exploration of its potential biochemical and physiological effects. Additionally, further research is needed to better understand the toxicity and environmental impact of 2-C5-2,5-DFPP.

Synthesis Methods

2-C5-2,5-DFPP can be synthesized through a variety of methods. The most common method is the reaction of 2,5-difluorophenol with sodium cyanide in an aqueous solution. This reaction produces 2-C5-2,5-DFPP as the main product, along with a small amount of by-products. Other methods of synthesis include the reaction of 2,5-difluorophenol with other reagents such as sodium hydrosulfide, sodium sulfide, or potassium cyanide.

properties

IUPAC Name

4-(2,5-difluorophenyl)-2-hydroxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F2NO/c14-10-3-4-12(15)11(6-10)8-1-2-9(7-16)13(17)5-8/h1-6,17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBFCVBHZBQWIBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=CC(=C2)F)F)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80684741
Record name 2',5'-Difluoro-3-hydroxy[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyano-5-(2,5-difluorophenyl)phenol

CAS RN

1261919-08-7
Record name 2',5'-Difluoro-3-hydroxy[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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